Reveromycin C

Descripción general

Descripción

Synthesis Analysis

The synthesis of Reveromycin C involves complex chemical processes. Key steps in the synthesis of reveromycin A, closely related to Reveromycin C, include a Lewis acid catalyzed inverse electron demand hetero-Diels-Alder reaction, followed by hydroboration/oxidation to afford the spiroketal core in a highly stereoselective manner. High-pressure acylation is used for introducing specific functional groups, showcasing the intricate methods used in synthesizing reveromycin compounds (El Sous et al., 2000).

Molecular Structure Analysis

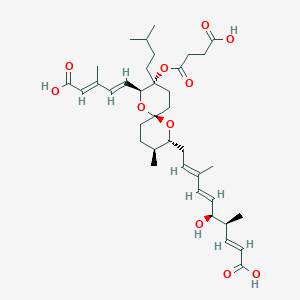

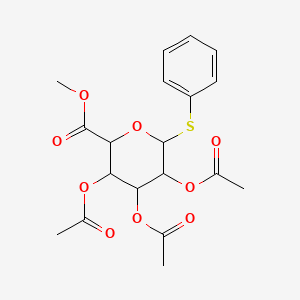

Reveromycins A, B, C, and D have been structurally characterized to possess a spiroketal, succinate, and varied side chains, with reveromycin A showing significant inhibitory effects on eukaryotic cell growth. The determination of their structures through chemical and NMR spectroscopy methods has been vital in understanding their biological activities (Koshino et al., 1992).

Chemical Reactions and Properties

Chemical modifications of reveromycin A, to understand the role of specific functional groups in its biological activities, indicate the importance of the C5 hydroxyl group and C24 carboxyl group. These studies provide insights into the chemical reactivity and functional significance of various groups within the reveromycin structure (Shimizu et al., 2002).

Physical Properties Analysis

The physical properties of reveromycins, including A, B, C, and D, were explored in studies focusing on their production, isolation, and physico-chemical characterization. These studies reveal the compound's solubility, stability, and other physical characteristics essential for understanding its chemical nature and potential applications (Takahashi et al., 1992).

Chemical Properties Analysis

The chemical properties of reveromycin A and its derivatives, including structure-activity relationships, provide insights into the chemical behavior of reveromycins. Synthesis and analysis of various derivatives highlight the functional groups' roles in the compounds' biological activities, offering a deeper understanding of the chemical properties of reveromycins (Shimizu et al., 2008).

Aplicaciones Científicas De Investigación

Osteolytic Bone Metastasis Inhibition : Reveromycin A, a compound closely related to Reveromycin C, has been shown to inhibit osteolytic bone metastasis in lung cancer, specifically by inducing apoptosis in osteoclasts and suppressing tumor cell-derived parathyroid hormone-related peptide production (Muguruma et al., 2005).

Mitogenic Activity Inhibition : Reveromycins A, B, C, and D are known to inhibit the mitogenic activity of epidermal growth factor (EGF) and exhibit unique structural features, including two terminal carboxylic groups, a spiroketal, and a succinate (Koshino et al., 1992).

Chemical and Biological Studies : Reveromycin A's research involves integration across microbiology, organic chemistry, biochemistry, and pharmacology, highlighting its importance in chemical biology and drug discovery (Osada, 2016).

Cell Growth Inhibition and Morphological Reversion : Reveromycins exhibit inhibitory activity against EGF-stimulated mitogen response in cells and antifungal activity. They also cause morphological reversion in specific cell lines (Takahashi et al., 1992).

Synthetic Studies for Medical Applications : Research has focused on synthesizing the reveromycin spiroketal system, which is crucial for its biological activity. This includes the synthesis of derivatives for exploring biological functions (Shimizu et al., 1996).

Antigen-Presentation Inhibition : Reveromycin A affects antigen presentation in B lymphoma cells by influencing intracellular trafficking, which can have implications for immune response modulation (Tanaka et al., 2002).

Alveolar Bone Loss Prevention : In ovariectomized mice, reveromycin A administration showed a significant reduction in bone loss, suggesting potential applications in osteoporosis treatment (Ozasa et al., 2019).

Anti-Cancer and Anti-Osteoclastogenic Activities : Studies have demonstrated the potential of reveromycin A in inhibiting cancer cell growth and osteoclast activity, making it a candidate for treating diseases related to bone metabolism (Jones et al., 2014).

Propiedades

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQHXHWOEDTFCC-UHWSPUDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reveromycin C | |

CAS RN |

144860-69-5 | |

| Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)